molecular formula C10H16O2 B013600 (1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 24047-72-1

(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No. B013600
CAS RN: 24047-72-1
M. Wt: 168.23 g/mol
InChI Key: VZRRCQOUNSHSGB-BRDIYROLSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves transformations under acid catalysis conditions, leading to various structural derivatives such as bridged bicyclic lactone and aromatic compounds like carvacrol, as well as nitrogen-containing derivatives of p-menthane (Koval’skaya et al., 2004). Other research includes the development of synthesis routes involving Diels-Alder reactions and polyenes for regioselective additions (Burnier et al., 1986).

Molecular Structure Analysis

Structural studies, including X-ray crystallography, have revealed detailed insights into the molecular configuration and the origin of atropisomerism in related compounds, demonstrating how certain substituents and stereochemical alignments influence the overall molecular structure (Goldfuss & Rominger, 2000).

Chemical Reactions and Properties

Chemical transformations of this compound have been explored, showing its versatility in reactions such as the Ritter reaction, leading to various amides and amines (Koval’skaya & Kozlov, 2003). Additionally, its reactivity with other chemical agents has been investigated to synthesize chiral palladium(II) complexes and other derivatives (Zalevskaya et al., 2011).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting points, and crystalline structure, have been characterized in various studies. Notably, the crystallographic analysis has provided insights into the hydrogen bonding and molecular dynamics within the crystal lattice, highlighting the impact of stereochemistry on physical properties (Ayers et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability under different conditions, have been a focus of research, exploring how the compound's structure affects its behavior in various chemical contexts. Studies have detailed its reactivity towards different reagents, outlining the pathways to new bicyclic and polycyclic structures (Pashkovskii et al., 2001).

Scientific Research Applications

  • Potential in Scientific Research : A derivative of this compound, namely (1R,2R,5R)-2-hydroxy-2,6,6-trimethyl-3-[(3-pyridyl)methyl-imino]-bicyclo[3.1.1]heptane, shows potential applications in scientific research (Ayers et al., 2005).

  • Synthesis of Various Structures : It can be used for synthesizing different structures including bridged bicyclic lactone, aromatic compounds, and nitrogen-containing derivatives of p-menthane (Koval’skaya et al., 2004).

  • Chiral n-Butyllithium Trap : A related ligand serves as a "chiral n-butyllithium trap," indicating its usefulness in organometallic chemistry (Goldfuss, Khan, & Houk, 1999).

  • Stereochemistry of Secondary Amines : The synthesized secondary amines of the 2,6,6-trimethylbicyclo(3.1.1)heptane series have been studied for their absolute configuration, contributing to stereochemical knowledge in organic chemistry (Kalechits, Kozlov, & Vyalimyaé, 1988).

  • X-Ray Crystal Structure Analysis : The X-ray crystal structure of derivatives reveals significant information about their molecular geometry and asymmetry (Goldfuss & Rominger, 2000).

  • Applications in Catalysis : New chiral catalytic sources derived from this compound have been developed for asymmetric reductions in organic chemistry (Basavaiah, Reddy, & Chandrashekar, 2004).

  • Transformation into Cyclic Allenes : The compound has been used as an intermediate in transforming cyclic allenes into α-pinenes (Kilbas, Azizoglu, & Balcı, 2006).

  • Circular Dichroism Properties : Research on the circular dichroism properties of related compounds has been conducted, enhancing our understanding of chiral properties in organic compounds (Lightner & Crist, 1985).

  • Pharmaceutical Research : The compound's derivatives have been explored for pharmaceutical applications, such as in the synthesis of chiral palladium complexes and studies on their bioorganic properties (Zalevskaya et al., 2010).

Safety And Hazards

No specific safety hazards were mentioned in the retrieved information. However, standard laboratory precautions should be followed.

Future Directions

Given its complex structure and diverse characteristics, (1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one offers promising avenues for further exploration and experimentation.


Please note that this analysis is based on available literature, and additional research may reveal more insights into this intriguing compound123. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

(1R,2R,5R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-BRDIYROLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

CAS RN

24047-72-1
Record name 2-Hydroxypinocamphone, (1R,2R,5R)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024047721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYPINOCAMPHONE, (1R,2R,5R)-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8XY57CHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 2
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 3
Reactant of Route 3
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 4
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 5
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Reactant of Route 6
(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Citations

For This Compound
2
Citations
EV Boltukhina, AE Sheshenev, IM Lyapkalo - Synthesis, 2011 - thieme-connect.com
Trimethylsilyl enol ethers bearing trialkylsilyl-protected hydroxy groups were converted into synthetically valuable bifunctional alkenyl nonaflates under the action of nonafluorobutane-1-…
CM Morita, FMC de Farias, AL Valverde, CMR Ribeiro - Citeseer
This work describes the use of four imino monohydroxylated alcohols, one diimine dihydroxylated alcohol, one secondary amino alcohol and one tertiary amino alcohol derived from (-)-…
Number of citations: 2 citeseerx.ist.psu.edu

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